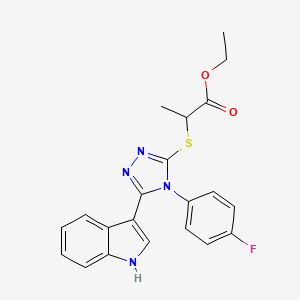

![molecular formula C19H21BCl2O3 B2904925 1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- CAS No. 2246740-41-8](/img/structure/B2904925.png)

1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

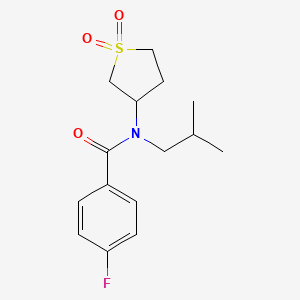

“1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-” is a chemical compound with the molecular formula C19H21BCl2O3 . It has a molecular weight of 379.1 g/mol . The compound is also known by several synonyms, including “2- (4- ( (3,4-Dichlorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” and “2- [4- [ (3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” among others .

Molecular Structure Analysis

The InChI string for the compound is “InChI=1S/C19H21BCl2O3/c1-18(2)19(3,4)25-20(24-18)14-6-8-15(9-7-14)23-12-13-5-10-16(21)17(22)11-13/h5-11H,12H2,1-4H3” and the Canonical SMILES string is "B1(OC(C(O1)©C)©C)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl" . These strings provide a textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

The compound has a molecular weight of 379.1 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 378.0960801 g/mol . The topological polar surface area is 27.7 Ų, and it has a heavy atom count of 25 . The compound has a complexity of 436 .Applications De Recherche Scientifique

Polymer Synthesis and Materials Science

- Precision Polymer Synthesis : The study by Yokozawa et al. (2011) explores the catalyst-transfer Suzuki-Miyaura coupling polymerization of 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This process yields poly(3-hexylthiophene) (P3HT) with high regioregularity and narrow molecular weight distribution, indicating the potential of dioxaborolane derivatives in precision polymer synthesis, which is crucial for the development of electronic materials and devices (Yokozawa et al., 2011).

Organometallic Chemistry and Catalysis

- Catalysis and Reaction Mechanisms : Research by Allen et al. (2002) on the electronic effects and stereochemistries in rearrangement-displacement reactions of triaryl(halomethyl)silanes with fluoride and alkoxide ions underscores the intricate reactivity patterns of dioxaborolane derivatives. This study provides insights into the influence of electronic factors on reaction mechanisms, offering valuable information for the design of new catalytic processes involving silicon compounds (Allen et al., 2002).

Chemistry of Heterocycles and Boronic Acids

- Synthesis of Boronic Acid Derivatives : Spencer et al. (2002) describe the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, highlighting the chemical versatility of 1,3,2-dioxaborolane frameworks. These derivatives exhibit inhibitory activity against serine proteases, demonstrating the potential of dioxaborolane derivatives in the development of bioactive molecules (Spencer et al., 2002).

Photophysical Properties and Applications

- Aggregation-Induced Emission (AIE) : The study by Qi et al. (2013) on the AIE and mechanofluorochromic performances of TPE-methoxylates, derived from tetraphenylethylene (TPE) with methoxy substitutions, showcases the impact of single molecular conformations on emission properties. This research has implications for the development of advanced materials for optoelectronic applications, where dioxaborolane derivatives could play a pivotal role (Qi et al., 2013).

The studies mentioned above represent just a fraction of the diverse applications of 1,3,2-dioxaborolane derivatives in scientific research. These compounds are integral to advancements in polymer science, catalysis, organometallic chemistry, and the development of materials with novel photophysical properties.

- Precision Polymer Synthesis: (Yokozawa et al., 2011).

- Catalysis and Reaction Mechanisms: (Allen et al., 2002).

- Synthesis of Boronic Acid Derivatives: (Spencer et al., 2002).

- Aggregation-Induced Emission (AIE): (Qi et al., 2013).

Mécanisme D'action

Target of Action

It’s known that boron reagents like this compound are generally used in metal-catalyzed carbon-carbon bond formation reactions .

Mode of Action

The compound participates in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves two key steps:

- Oxidative addition : Palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups .

- Transmetalation : Formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, which is a part of the broader field of palladium-catalyzed coupling reactions. These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s known that the stability of boronic esters like this compound can be assessed by the extent of transesterification .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction. This enables the synthesis of complex organic compounds .

Propriétés

IUPAC Name |

2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BCl2O3/c1-18(2)19(3,4)25-20(24-18)14-6-8-15(9-7-14)23-12-13-5-10-16(21)17(22)11-13/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYVYQGFNDSBCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BCl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

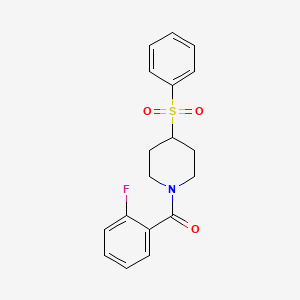

![2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2904842.png)

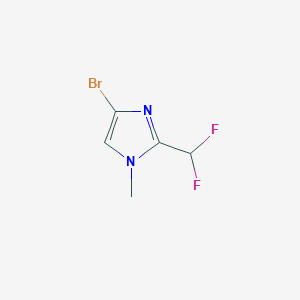

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2904847.png)

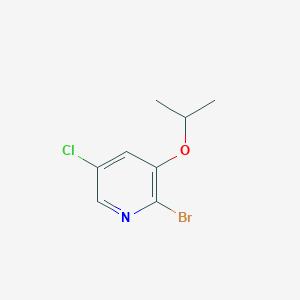

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2904849.png)

![N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2904855.png)

![4-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2904861.png)

![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]-2-(prop-2-ynylamino)acetamide](/img/structure/B2904863.png)